molecular formula C22H32O2 B107094 [(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate CAS No. 15340-79-1

[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

Cat. No. B107094
CAS RN: 15340-79-1
M. Wt: 328.5 g/mol
InChI Key: AZEPENWNEVUZPW-RBBKRZOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate is a synthetic compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as TMA-2 and is a member of the amphetamine family of compounds. TMA-2 is a potent psychoactive substance that has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Synthesis

  • The compound has been studied for its crystal structure, revealing how molecules are linked by hydrogen bonds and C-H⋯π interactions, forming sheets in the crystal. This was observed in the direct acetylation reaction of totarolenone (Laamari et al., 2018).
  • Another study focused on its hemisynthesis through direct acetylation of totarol, a naturally occurring diterpene. The molecule comprises three fused six-membered rings, contributing to its unique structure (Oubabi et al., 2014).

Chemical Properties and Synthesis Methods

  • Research on Friedel–Crafts reactions highlighted the regio- and stereoselective formation of benzocycles from 6-Acetoxy-4-alkenyl arenes, including the synthesis of this compound's skeleton (Ma & Zhang, 2003).
  • The compound's redetermined structure and intermolecular interactions, including hydrogen bonds and short contacts, were explored in the context of a diterpenoid named royleanone (Fun et al., 2011).

Applications in Biocatalysis and Polymer Science

  • In biocatalysis, its related esters have been utilized for kinetic resolution, revealing potential for enantioselective processes (Carvalho et al., 2022).
  • The synthesis of a cationic polythiophene derivative from a related compound explored its potential in DNA binding, hinting at therapeutic applications (Carreon et al., 2014).

Potential Therapeutic Applications

  • A study synthesized biotin conjugates of a related tricycle, investigating its role as an activator in the Keap1/Nrf2/ARE pathway, suggesting potential therapeutic applications (Saito et al., 2013).
  • The compound's derivatives have been evaluated for their activity against Candida albicans, indicating potential antifungal properties (Bondaryk et al., 2015).

properties

CAS RN

15340-79-1

Product Name

[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

InChI

InChI=1S/C22H32O2/c1-14(2)17-12-16-8-9-20-21(4,5)10-7-11-22(20,6)18(16)13-19(17)24-15(3)23/h12-14,20H,7-11H2,1-6H3/t20-,22+/m0/s1

InChI Key

AZEPENWNEVUZPW-RBBKRZOGSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC(=O)C

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC(=O)C

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
Reactant of Route 2
[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

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